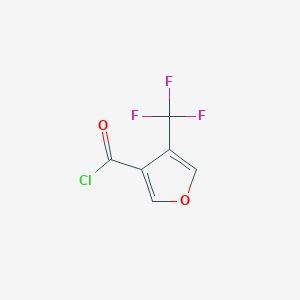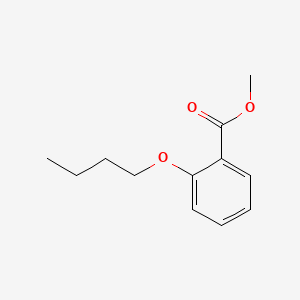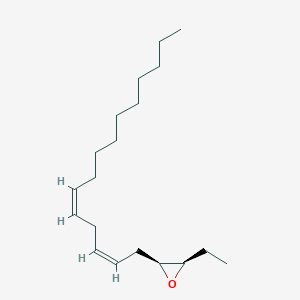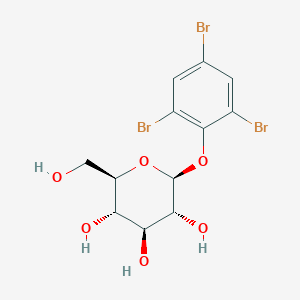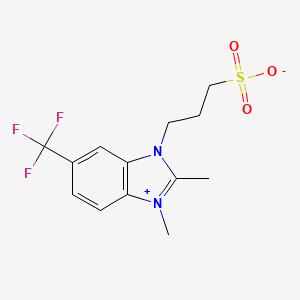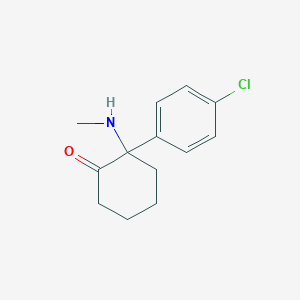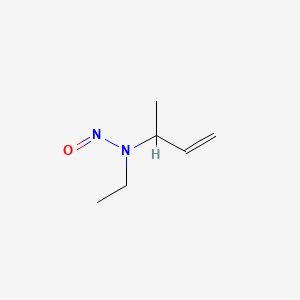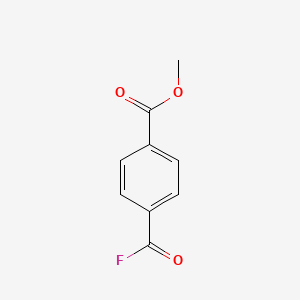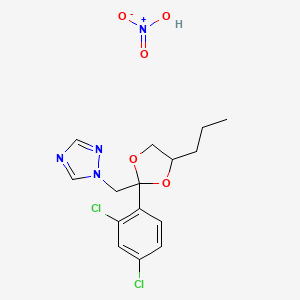
Propiconazole nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propiconazole nitrate is a derivative of propiconazole, a triazole fungicide. Propiconazole is widely used in agriculture to protect crops from fungal infections by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes . This compound, formed by treating propiconazole with an acidic nitrating agent, has shown enhanced antifungal activity and improved solubility compared to its parent compound .
準備方法
Synthetic Routes and Reaction Conditions
Propiconazole nitrate is synthesized by treating propiconazole with an acidic nitrating agent. The reaction involves the nitration of the triazole ring in propiconazole, resulting in the formation of this compound . The reaction conditions typically include the use of a nitrating agent such as nitric acid or a nitrate salt in an acidic medium. The reaction is carried out at controlled temperatures to ensure the selective nitration of the triazole ring without affecting other functional groups in the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale nitration of propiconazole using similar reaction conditions as described above. The process is optimized to achieve high yields and purity of the final product. The nitration reaction is followed by purification steps, including crystallization and filtration, to obtain this compound in its pure form .
化学反応の分析
Types of Reactions
Propiconazole nitrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: The nitrate group in this compound can be reduced to form propiconazole.
Substitution: The nitrate group can be substituted with other functional groups under appropriate reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of oxides of this compound.
Reduction: Formation of propiconazole.
Substitution: Formation of substituted derivatives of this compound.
科学的研究の応用
Propiconazole nitrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its antifungal properties and its impact on microbial communities in soil.
Medicine: Investigated for its potential use in treating fungal infections in humans and animals.
Industry: Used in the formulation of antifungal gels and coatings for various applications.
作用機序
Propiconazole nitrate exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol in fungal cell membranes . By inhibiting this enzyme, this compound disrupts the formation of ergosterol, leading to the inhibition of fungal cell growth and replication . This mechanism of action is similar to that of other triazole fungicides, but this compound has shown enhanced activity due to its improved solubility and bioavailability .
類似化合物との比較
Similar Compounds
Propiconazole: The parent compound of propiconazole nitrate, used widely as a fungicide.
Tebuconazole: Another triazole fungicide with a similar mechanism of action.
Fluconazole: A triazole antifungal used in medical applications.
Uniqueness of this compound
This compound is unique due to its enhanced antifungal activity and improved solubility compared to propiconazole. The nitration of propiconazole results in a compound with better bioavailability and efficacy in various applications .
特性
CAS番号 |
60207-91-2 |
|---|---|
分子式 |
C15H18Cl2N4O5 |
分子量 |
405.2 g/mol |
IUPAC名 |
1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole;nitric acid |
InChI |
InChI=1S/C15H17Cl2N3O2.HNO3/c1-2-3-12-7-21-15(22-12,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17;2-1(3)4/h4-6,9-10,12H,2-3,7-8H2,1H3;(H,2,3,4) |
InChIキー |
OHCCKHXQYTUYED-UHFFFAOYSA-N |
正規SMILES |
CCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


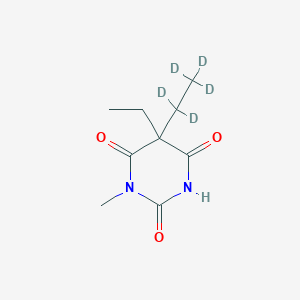
![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B13413410.png)
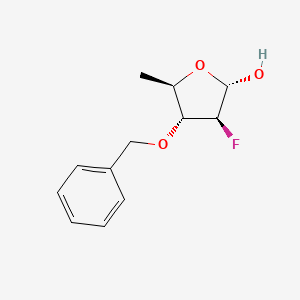
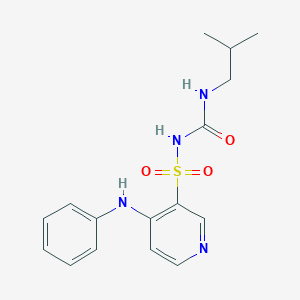

![Tripotassium 7-[[4-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]phenyl]azo]naphthalene-1,3,5-trisulphonate](/img/structure/B13413439.png)
